N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
Description
N'-[2-(Furan-2-yl)-2-hydroxypropyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a structurally complex molecule featuring a tricyclic 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl core substituted with a methyl group at position 3 and a 2-oxo moiety. The ethanediamide linker connects this core to a 2-(furan-2-yl)-2-hydroxypropyl group, introducing both hydrophilic (hydroxy) and aromatic (furan) functionalities.
Synthetic routes for analogous compounds (e.g., N-substituted acetamides) often involve condensation reactions between activated carbonyl groups and amines or hydrazides, followed by purification via recrystallization . For instance, details the synthesis of coumarin-derived acetamides using thioacetic acid and ZnCl₂ in 1,4-dioxane, suggesting possible parallels in the preparation of the target compound .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-12-15-10-14(9-13-5-3-7-24(17(13)15)20(12)27)23-19(26)18(25)22-11-21(2,28)16-6-4-8-29-16/h4,6,8-10,12,28H,3,5,7,11H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBMJMWVCXDUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC(C)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves multiple steps, starting with the preparation of the furan-2-yl and pyrroloquinoline intermediates. The synthetic route typically includes:
Formation of Furan-2-yl Intermediate: This can be achieved through the reaction of furfural with appropriate reagents to introduce the hydroxypropyl group.
Synthesis of Pyrroloquinoline Intermediate: This involves the cyclization of suitable precursors under specific conditions to form the pyrroloquinoline ring system.
Coupling Reaction: The final step involves the coupling of the furan-2-yl intermediate with the pyrroloquinoline intermediate using oxalyl chloride to form the oxalamide linkage
Chemical Reactions Analysis
N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The hydroxypropyl group can undergo substitution reactions with various electrophiles to form different derivatives
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities
Mechanism of Action
The mechanism of action of N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets. The furan and pyrroloquinoline moieties can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
N'-({1-[(2E)-3-(Furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide (CAS 1331519-39-1)
- Molecular Formula : C₂₇H₃₀N₄O₅
- Molecular Weight : 490.5 g/mol
- Key Features: Shares the 3-methyl-2-oxo-azatricyclic core but incorporates a piperidinylmethyl group linked to a furan-propenoyl moiety. The extended conjugated system may enhance π-π stacking interactions in biological targets compared to the target compound’s hydroxypropyl group .
N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide (CAS 898454-74-5)
- Molecular Formula : C₁₈H₂₁N₃O₄
- Molecular Weight : 343.4 g/mol
- Key Features: Substitutes the furan-hydroxypropyl group with a tetrahydrofuran (oxolan)-methyl chain.
Functional Group and Property Comparison
- Hydrophilicity: The target compound’s hydroxypropyl group may confer greater polarity than CAS 1331519-39-1’s lipophilic propenoyl-piperidine chain but less than CAS 898454-74-5’s oxolan group.
- Bioactivity Potential: Furan rings (target and CAS 1331519-39-1) are associated with antimicrobial and anti-inflammatory properties in related compounds .
Biological Activity
N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The compound features a furan moiety, a hydroxypropyl group, and a pyrroloquinoline structure. These components contribute to its unique reactivity and biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H23N3O5 |
| Molecular Weight | 385.43 g/mol |
| CAS Number | 1421532-23-1 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems:
- Interaction with Enzymes: The furan and pyrroloquinoline moieties may interact with enzymes or receptors, potentially inhibiting or modulating their activity.
- Cellular Uptake: The hydroxypropyl group may facilitate cellular uptake, enhancing bioavailability.
- Antioxidant Properties: The furan ring may contribute to antioxidant activity, protecting cells from oxidative stress.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance:
- A related compound demonstrated significant activity against various bacterial strains, suggesting that this compound may also possess similar effects.
Cytotoxicity
Studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines:
- For example, derivatives of furan have been reported to induce apoptosis in cancer cells through various pathways.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various furan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones.
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
In vitro studies on cancer cell lines (e.g., HeLa and MCF7) revealed that the introduction of the furan moiety increased cytotoxicity compared to non-furan analogs. This suggests potential for development as an anticancer agent.
Comparative Analysis with Similar Compounds
A comparative analysis of N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-y}ethanediamide with structurally similar compounds reveals distinct biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
